Pruritus Reduction in Cholestasis of Pregnancy
Epomediol demonstrates a clear dose-response relationship for pruritus reduction in patients with intrahepatic cholestasis of pregnancy. In a 15-day clinical study, epomediol at 1200 mg/day reduced pruritus severity to 20.7 ± 6.2% of pre-treatment scores, compared to 48.8 ± 7.5% with 900 mg/day (p < 0.05) [1]. This quantifiable dose-dependent efficacy distinguishes epomediol from other pruritus treatments where such a clear dose-response curve has not been established.
| Evidence Dimension | Pruritus Severity Reduction |
|---|---|
| Target Compound Data | 20.7 ± 6.2% of pre-treatment severity score |
| Comparator Or Baseline | Epomediol 900 mg/day (48.8 ± 7.5% of pre-treatment severity score) |
| Quantified Difference | 28.1 percentage point reduction (p < 0.05) |
| Conditions | Oral administration for 15 days in hospitalized patients with ICP |
Why This Matters
The quantifiable dose-response relationship provides procurement justification for specific dosing regimens and demonstrates predictable efficacy modulation.
- [1] González M, et al. Symptomatic effect of epomediol in patients with cholestasis of pregnancy. Rev Med Chil. 1992;120(5):545-550. View Source
